molecular formula C14H22O4 B1501786 9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonynoic acid CAS No. 957761-18-1

9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonynoic acid

Cat. No. B1501786
CAS RN: 957761-18-1
M. Wt: 254.32 g/mol
InChI Key: BNWVOWGHORIPKA-UHFFFAOYSA-N
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Description

“9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonynoic acid” is a biochemical compound used in proteomics research . It has an empirical formula of C14H24O4 and a molecular weight of 256.34 .


Molecular Structure Analysis

The molecular structure of “9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonynoic acid” can be represented by the SMILES string OC(=O)CCCCC\\C=C/COC1CCCCO1 . This indicates that the molecule contains a carboxylic acid group, a double bond, and an ether group .


Physical And Chemical Properties Analysis

“9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonynoic acid” has a refractive index (n20/D) of 1.477 and a density of 1.0503 g/mL at 25 °C . It’s recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

Proteomics Research

9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonynoic acid: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. This compound can be used as a biochemical tool to modify proteins or peptides. It can help in understanding protein interactions and stability, as well as in the identification of new drug targets .

Mechanism of Action

The mechanism of action of “9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonynoic acid” is not explicitly mentioned in the available resources. As a biochemical used in proteomics research, it may interact with proteins or other biomolecules in specific ways .

Safety and Hazards

The safety information available indicates that “9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonynoic acid” is classified as a non-combustible liquid . The flash point is not applicable, suggesting that it does not easily ignite .

Future Directions

While specific future directions for “9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonynoic acid” are not mentioned in the available resources, it’s clear that this compound, like many biochemicals, has potential applications in proteomics research . Further studies could explore its interactions with various proteins and its potential uses in biological research.

properties

IUPAC Name

9-(oxan-2-yloxy)non-7-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c15-13(16)9-5-3-1-2-4-7-11-17-14-10-6-8-12-18-14/h14H,1-3,5-6,8-12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWVOWGHORIPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC#CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696557
Record name 9-[(Oxan-2-yl)oxy]non-7-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Tetrahydro-2H-pyran-2-yloxy)-7-nonynoic acid

CAS RN

957761-18-1
Record name 9-[(Oxan-2-yl)oxy]non-7-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 957761-18-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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